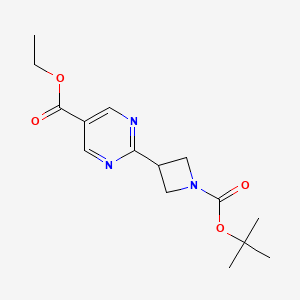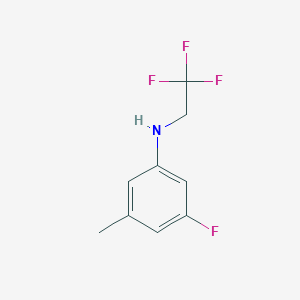
3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H9F4N It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted with fluorine and methyl groups, and the amino group is substituted with a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3-fluoro-5-methylaniline with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted aniline compounds. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
3-Fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline include:
- 2-Fluoro-5-(trifluoromethyl)aniline
- 3-(Trifluoromethyl)aniline
- 2-(Trifluoromethyl)aniline
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and industrial applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H9F4N |
|---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H9F4N/c1-6-2-7(10)4-8(3-6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |
InChI Key |
SXORDWCNOFBKRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


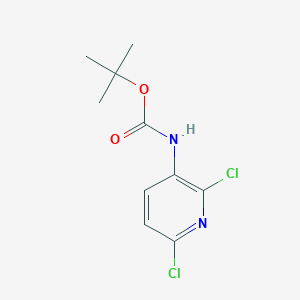
![{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid](/img/structure/B13091699.png)
![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13091704.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)



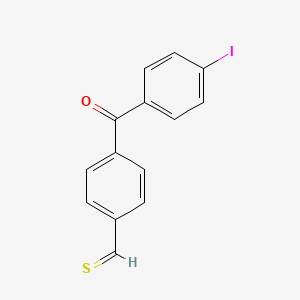
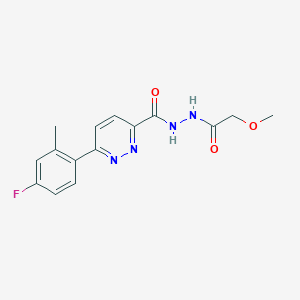
![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)
